Neodymium phosphate

Vue d'ensemble

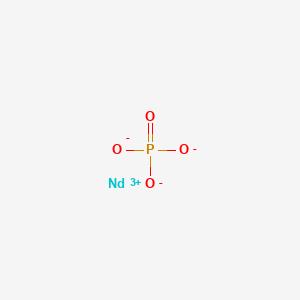

Description

Neodymium phosphate is an inorganic compound with the chemical formula NdPO₄. It is a rare earth phosphate that exhibits unique properties due to the presence of neodymium, a lanthanide element. This compound is known for its applications in various fields, including materials science, chemistry, and industry, owing to its thermal stability, optical properties, and catalytic activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Neodymium phosphate can be synthesized through several methods:

Reaction of Neodymium Chloride and Phosphoric Acid: This method involves the reaction of neodymium chloride (NdCl₃) with phosphoric acid (H₃PO₄) to produce this compound and hydrochloric acid (HCl) as a byproduct: [ \text{NdCl}_3 + \text{H}_3\text{PO}_4 \rightarrow \text{NdPO}_4 + 3\text{HCl} ]

Reaction of Silicon Pyrophosphate and Neodymium Fluoride: An anhydrous form of this compound can be obtained by reacting silicon pyrophosphate (SiP₂O₇) with neodymium fluoride (NdF₃).

Industrial Production Methods: Industrial production of this compound often involves the co-precipitation technique, where neodymium ions are precipitated from an aqueous solution containing phosphate ions. This method is advantageous due to its simplicity and scalability .

Analyse Des Réactions Chimiques

Neodymium phosphate undergoes various chemical reactions, including:

Oxidation and Reduction: this compound can participate in redox reactions, although it is more commonly involved in reactions where it acts as a catalyst.

Substitution Reactions: this compound can react with other phosphates or metal ions to form mixed phosphates or substituted compounds.

Common Reagents and Conditions:

Reagents: Common reagents include phosphoric acid, neodymium chloride, silicon pyrophosphate, and neodymium fluoride.

Major Products:

Calcium this compound: Formed from the reaction with calcium pyrophosphate.

Gadolinium-Doped this compound: Produced by doping this compound with gadolinium ions.

Applications De Recherche Scientifique

Neodymium phosphate has a wide range of scientific research applications:

Mécanisme D'action

The mechanism by which neodymium phosphate exerts its effects is primarily through its role as a catalyst. Neodymium ions can coordinate with various ligands, facilitating reactions by stabilizing transition states and lowering activation energies. In polymerization reactions, neodymium-based catalysts are known for their high efficiency and stereospecificity .

Comparaison Avec Des Composés Similaires

Neodymium phosphate can be compared with other rare earth phosphates, such as:

Lanthanum Phosphate (LaPO₄): Similar in structure but differs in its optical and catalytic properties.

Gadolinium Phosphate (GdPO₄): Often used in similar applications but has different magnetic properties.

Yttrium Phosphate (YPO₄): Used in phosphors and has distinct luminescent properties.

Uniqueness: this compound is unique due to its combination of thermal stability, optical properties, and catalytic activity, making it suitable for a wide range of applications in science and industry .

Activité Biologique

Neodymium phosphate (NdPO₄) is a compound of increasing interest in biological and materials science due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its interactions at the cellular level, mechanisms of action, and implications for biomedical applications.

Overview of this compound

This compound can exist in various forms, including crystalline and amorphous states. Its structure allows for significant interactions with biological systems, particularly in the context of ion exchange and cellular processes. Neodymium ions (Nd³⁺) are known for their ability to substitute calcium ions in biological systems due to their similar ionic radii, which can influence cellular functions and signaling pathways.

1. Cellular Interaction and Ion Exchange

Neodymium ions can replace calcium at binding sites within cells, leading to altered cellular signaling pathways. This substitution may enhance or inhibit various physiological processes depending on the concentration and localization of neodymium ions. For instance, studies have shown that neodymium facilitates the visualization of phosphate accumulation in fibroblast filopodia, suggesting its role in intercellular communication and matrix interactions .

2. Phosphate Accumulation

Research indicates that this compound can promote the accumulation of phosphate anions in specific cellular regions. This effect is particularly pronounced during apoptosis, where cells exhibit increased phosphate transfer capabilities. The mechanisms underlying this phenomenon involve sodium-phosphate cotransporters, which are crucial for maintaining cellular phosphate balance .

Study 1: Visualization of Phosphate Accumulation

A significant study utilized scanning electron microscopy (SEM) coupled with supravital neodymium staining to visualize extreme phosphate accumulation zones in corneal fibroblasts (keratocytes). The findings revealed distinct morphological patterns associated with neodymium staining, highlighting its role in cellular interactions and potential implications for tissue engineering .

Study 2: Ion Exchange Mechanisms

Another investigation focused on the ion exchange properties of this compound in biological systems. The study demonstrated that neodymium could effectively substitute calcium ions, influencing various cellular processes such as cytoskeletal assembly and focal adhesion dynamics. This substitution was linked to enhanced cell adhesion and migration, critical factors in wound healing and tissue regeneration .

Data Tables

| Study | Methodology | Findings | Implications |

|---|---|---|---|

| Study 1 | SEM with Nd staining | Visualization of phosphate accumulation in fibroblasts | Insights into intercellular communication |

| Study 2 | Ion exchange experiments | Neodymium substitutes calcium, affecting cell dynamics | Potential applications in tissue engineering |

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Enhanced Phosphate Transfer : Neodymium facilitates increased phosphate transfer during apoptosis, which could be harnessed for therapeutic strategies targeting cell death pathways .

- Cell Adhesion Dynamics : The ability of neodymium to substitute for calcium suggests potential applications in enhancing cell adhesion and migration, important for regenerative medicine .

- Environmental Impact : The extraction methods for rare earth elements like neodymium from waste sources demonstrate a sustainable approach to utilizing these materials while minimizing environmental harm .

Propriétés

IUPAC Name |

neodymium(3+);phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Nd.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNFWGVDYGAMJB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NdO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065748 | |

| Record name | Phosphoric acid, neodymium(3+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14298-32-9 | |

| Record name | Phosphoric acid, neodymium(3+) salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014298329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, neodymium(3+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, neodymium(3+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neodymium phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.